molecular formula C15H27NO4 B15257776 tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate

tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate

Cat. No.: B15257776
M. Wt: 285.38 g/mol
InChI Key: XXMDWWOQMJVDCV-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate is an organic compound with the molecular formula C15H27NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the formyl and methoxypropyl groups. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound can be reacted with formaldehyde and methoxypropyl bromide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methoxypropyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate is unique due to the presence of both formyl and methoxypropyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate for various synthetic and research applications.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 4-formyl-4-(3-methoxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-9-7-15(12-17,8-10-16)6-5-11-19-4/h12H,5-11H2,1-4H3

InChI Key

XXMDWWOQMJVDCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCCOC)C=O

Origin of Product

United States

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